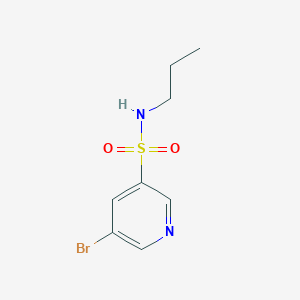

5-Bromo-n-propylpyridine-3-sulfonamide

Description

Foundational Significance of Pyridine (B92270) Ring Systems in Chemical Sciences

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemical sciences. Its prevalence in both natural and synthetic compounds attests to its remarkable versatility and utility.

The pyridine nucleus is a privileged scaffold in medicinal chemistry and materials science. The nitrogen atom in the ring imparts a degree of polarity and the ability to act as a hydrogen bond acceptor, which can significantly influence a molecule's interaction with biological targets or its self-assembly properties. This versatility allows the pyridine ring to be a central component in a vast array of molecular designs, from pharmaceuticals to functional materials.

The properties of a pyridine ring can be finely tuned through the strategic placement of various substituents. The position of substitution on the ring (positions 2, 3, or 4) has a profound effect on the electronic and steric properties of the molecule. For instance, the introduction of an electron-withdrawing group, such as a bromine atom at the 5-position, can significantly alter the electron density distribution within the ring, influencing its reactivity and intermolecular interactions. Similarly, the addition of an n-propyl group, as seen in the titular compound, can modulate lipophilicity and steric bulk.

Academic Relevance of Sulfonamide Functional Groups

The sulfonamide functional group (-SO₂NR₂) is another critical component in the landscape of chemical and pharmaceutical sciences. Its distinct structural and electronic features contribute significantly to the properties of the molecules in which it is found.

The sulfonamide moiety is capable of participating in a variety of non-covalent interactions, including hydrogen bonding, which is a key factor in molecular recognition and binding to biological macromolecules. The presence of the sulfonamide group can also enhance the metabolic stability of a compound, a desirable property in drug design.

Current Research Landscape of Halogenated Pyridine Sulfonamide Derivatives

The field of halogenated pyridine sulfonamide derivatives is an active area of research, with studies exploring their synthesis, properties, and potential applications. The introduction of a halogen atom, such as bromine, onto the pyridine ring of a sulfonamide can have a significant impact on the molecule's biological activity and physicochemical properties.

Research in this area often focuses on the synthesis of novel derivatives and the evaluation of their potential as therapeutic agents. For example, studies have investigated the antibacterial, antifungal, and anticancer activities of various halogenated pyridine sulfonamides. The bromine atom in 5-Bromo-n-propylpyridine-3-sulfonamide, for instance, can act as a key interaction point with biological targets and can also serve as a handle for further chemical modifications.

The development of efficient synthetic methodologies to access these compounds is also a significant research focus. The table below provides a summary of some related halogenated pyridine sulfonamide derivatives and their reported areas of research interest.

| Compound Name | Halogen | N-Substituent | Reported Research Area |

| 5-Bromo-N-ethylpyridine-3-sulfonamide | Bromine | Ethyl | Chemical synthesis |

| 5-Chloro-N-methylpyridine-3-sulfonamide | Chlorine | Methyl | Medicinal chemistry |

| 5-Iodo-N-phenylpyridine-3-sulfonamide | Iodine | Phenyl | Materials science |

Overview of Synthetic Challenges in Selective Halogenation of Pyridines

The synthesis of substituted pyridines, particularly with specific halogenation patterns, is not without its challenges. The pyridine ring is electron-deficient, which makes it less susceptible to electrophilic aromatic substitution reactions compared to benzene (B151609). nih.gov Direct halogenation of pyridine often requires harsh conditions and can lead to a mixture of products, making the selective introduction of a halogen at a specific position a significant synthetic hurdle. For instance, electrophilic attack on the pyridine ring is most likely to occur at the 3-position, but the reaction is often sluggish. nih.gov Overcoming these challenges requires innovative synthetic strategies to achieve the desired regioselectivity.

Strategic Placement of Halogen Atoms for Enhanced Chemical Reactivity

The introduction of a halogen atom onto the pyridine ring is a strategic decision in medicinal chemistry. Halogens, such as bromine, can significantly alter the electronic properties of the ring and provide a handle for further chemical modifications. Furthermore, the presence of a halogen can introduce the potential for halogen bonding, a non-covalent interaction between the halogen atom and a Lewis base, which can play a crucial role in molecular recognition and binding to biological targets. rsc.orgnih.gov The strategic placement of a halogen can therefore enhance the chemical reactivity and biological activity of the parent molecule.

Specific Research Focus: this compound

The compound this compound has been designed with several key structural features, each with a specific rationale aimed at optimizing its chemical and potential pharmacological properties.

Significance of the n-Propyl Chain in the Sulfonamide Moiety

The n-propyl group attached to the sulfonamide nitrogen is another key feature of the molecule. The length and nature of the alkyl chain in sulfonamide derivatives can have a profound impact on the compound's physicochemical properties, such as lipophilicity. Increased lipophilicity can enhance membrane permeability and cellular uptake. The n-propyl chain provides a balance of flexibility and size, allowing it to potentially fit into hydrophobic pockets of a target protein, thereby contributing to binding affinity.

Below is an interactive table illustrating how the alkyl substituent on a hypothetical pyridine-3-sulfonamide (B1584339) could influence its calculated LogP, a measure of lipophilicity.

| Alkyl Substituent | Molecular Formula | Molecular Weight | Calculated LogP |

| Methyl | C6H7BrN2O2S | 251.10 | 1.5 |

| Ethyl | C7H9BrN2O2S | 265.13 | 2.0 |

| n-Propyl | C8H11BrN2O2S | 279.16 | 2.5 |

| n-Butyl | C9H13BrN2O2S | 293.18 | 3.0 |

Note: The LogP values are hypothetical and for illustrative purposes to show the general trend of increasing lipophilicity with increasing alkyl chain length.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11BrN2O2S |

|---|---|

Molecular Weight |

279.16 g/mol |

IUPAC Name |

5-bromo-N-propylpyridine-3-sulfonamide |

InChI |

InChI=1S/C8H11BrN2O2S/c1-2-3-11-14(12,13)8-4-7(9)5-10-6-8/h4-6,11H,2-3H2,1H3 |

InChI Key |

MKGPQCNFBLHMJN-UHFFFAOYSA-N |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC(=CN=C1)Br |

Origin of Product |

United States |

Physicochemical and Structural Characterization Methodologies

Spectroscopic Characterization

Spectroscopic methods are instrumental in determining the structural framework of a molecule. By probing the interactions of the compound with electromagnetic radiation, detailed information regarding its atomic composition, connectivity, and the nature of its chemical bonds can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds in solution. It provides precise information about the chemical environment of individual atoms, enabling the mapping of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is employed to identify the number and types of hydrogen atoms within a molecule. While specific experimental data for 5-Bromo-n-propylpyridine-3-sulfonamide is not widely available in the public domain, a hypothetical ¹H NMR spectrum can be predicted based on its structure. The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the n-propyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would provide critical information for assigning each proton to its specific position in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Pyridine H-2 | 8.8 - 9.2 | Doublet | 1H |

| Pyridine H-4 | 8.2 - 8.6 | Doublet | 1H |

| Pyridine H-6 | 8.0 - 8.4 | Doublet of doublets | 1H |

| N-CH₂ | 3.0 - 3.4 | Triplet | 2H |

| CH₂-CH₂-CH₃ | 1.4 - 1.8 | Sextet | 2H |

| CH₃ | 0.8 - 1.2 | Triplet | 3H |

Note: This table represents predicted data and is for illustrative purposes only. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms, allowing for the elucidation of the carbon skeleton.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | 150 - 155 |

| Pyridine C-3 | 135 - 140 |

| Pyridine C-4 | 145 - 150 |

| Pyridine C-5 | 118 - 123 |

| Pyridine C-6 | 130 - 135 |

| N-CH₂ | 45 - 50 |

| CH₂-CH₂-CH₃ | 20 - 25 |

Note: This table represents predicted data and is for illustrative purposes only. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide further insights into molecular structure by revealing correlations between different nuclei. A COSY spectrum would show correlations between protons that are coupled to each other, helping to establish the connectivity of the n-propyl chain and the relative positions of the pyridine ring protons. A NOESY spectrum would reveal through-space interactions between protons that are in close proximity, which can be crucial for determining the three-dimensional conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Sulfonamide) | 3200 - 3400 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=N, C=C (Pyridine ring) | 1500 - 1600 | Stretching |

| S=O (Sulfonamide) | 1300 - 1350 and 1150 - 1200 | Asymmetric and Symmetric Stretching |

| C-N | 1100 - 1300 | Stretching |

Note: This table represents predicted data and is for illustrative purposes only. Actual experimental values may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which can be used to determine the elemental composition of the molecule. This information is invaluable for confirming the molecular formula of a newly synthesized compound. The fragmentation pattern observed in the mass spectrum would provide further structural information by revealing the stable fragments that are formed upon ionization.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 279/281 | Molecular ion (due to ⁷⁹Br/⁸¹Br isotopes) |

| [M-C₃H₇]⁺ | 236/238 | Loss of the n-propyl group |

| [C₅H₃BrN]⁺ | 158/160 | Fragment corresponding to the bromo-pyridine moiety |

Note: This table represents predicted data and is for illustrative purposes only. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound would provide insights into its chromophoric system, which includes the brominated pyridine ring and the sulfonamide group. The resulting spectrum, a plot of absorbance versus wavelength, would reveal the wavelengths of maximum absorption (λmax). These λmax values are characteristic of the electronic structure and can be influenced by the solvent environment. While specific experimental data for this compound is not detailed in the provided search results, the technique would be a standard part of its analysis.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique is indispensable for determining the precise molecular structure, conformation, and intermolecular interactions of this compound.

Analysis of Crystal System, Space Group, and Unit Cell Parameters

The diffraction data also yields crucial information about the crystal's macroscopic symmetry. This includes the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). These parameters define the repeating lattice structure of the crystal. For a related compound, N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl), the crystal system was determined to be monoclinic. nih.gov A similar detailed analysis would be necessary for this compound to fully characterize its solid-state packing.

Investigation of Molecular Aggregation and Supramolecular Synthons

In the solid state, molecules of this compound will interact with each other through various non-covalent forces, such as hydrogen bonds, halogen bonds, and π-π stacking. These interactions lead to the formation of specific, predictable patterns known as supramolecular synthons. researchgate.netnih.gov The sulfonamide group, with its hydrogen bond donor (N-H) and acceptor (S=O) sites, is particularly important in forming these synthons. researchgate.netnih.gov Understanding these synthons is key to predicting and controlling the crystal packing, which in turn influences physical properties like solubility and melting point.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.govresearchgate.net By mapping properties such as d_norm (normalized contact distance) onto the molecular surface, it is possible to identify the specific atoms involved in hydrogen bonds, halogen bonds, and other close contacts. The analysis also generates 2D fingerprint plots that provide a quantitative summary of the different types of intermolecular interactions present in the crystal structure. nih.gov

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a sample of this compound. The experimentally determined percentages are compared with the theoretically calculated values based on its molecular formula (C₈H₁₁BrN₂O₂S) to assess the purity and verify the elemental composition of the synthesized compound.

| Element | Theoretical Percentage (%) |

| Carbon | 34.42 |

| Hydrogen | 3.97 |

| Bromine | 28.62 |

| Nitrogen | 10.03 |

| Oxygen | 11.46 |

| Sulfur | 11.49 |

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic methods are fundamental tools in the synthesis and analysis of "this compound," enabling the separation, identification, and quantification of the compound from reaction mixtures and impurities.

Thin Layer Chromatography (TLC) serves as a rapid and efficient qualitative technique for monitoring the progress of chemical reactions leading to the formation of "this compound". It is also invaluable for the preliminary assessment of product purity and for optimizing solvent systems for larger-scale column chromatography purification.

In a typical TLC analysis, a silica (B1680970) gel plate is employed as the stationary phase. The reaction mixture is spotted onto the plate, which is then developed in a chamber containing a suitable mobile phase. The separation of components is based on their differential partitioning between the stationary and mobile phases. For sulfonamides, various solvent systems can be utilized to achieve effective separation. A common mobile phase for pyridine sulfonamide derivatives is a mixture of a non-polar solvent like chloroform or ethyl acetate with a more polar solvent such as methanol or ethanol to modulate the retention factor (Rf) values.

Visualization of the separated spots on the TLC plate can be achieved under UV light (typically at 254 nm), where UV-active compounds like "this compound" will appear as dark spots against a fluorescent background. Further visualization can be accomplished using staining reagents, such as a solution of p-dimethylaminobenzaldehyde, which reacts with the sulfonamide group to produce a colored spot. researchgate.net

The Rf value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system. By comparing the Rf value of the product spot with that of the starting materials, the progress of the reaction can be effectively monitored.

Table 1: Illustrative TLC Data for Reaction Monitoring of this compound Synthesis

| Compound | Mobile Phase (v/v) | Rf Value | Visualization Method |

| Starting Material 1 | Ethyl Acetate/Hexane (1:1) | 0.75 | UV (254 nm) |

| Starting Material 2 | Ethyl Acetate/Hexane (1:1) | 0.20 | UV (254 nm) |

| This compound | Ethyl Acetate/Hexane (1:1) | 0.50 | UV (254 nm), p-dimethylaminobenzaldehyde stain |

| Crude Reaction Mixture | Ethyl Acetate/Hexane (1:1) | 0.20, 0.50, 0.75 | UV (254 nm) |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net It is an indispensable tool for the confirmation of the molecular weight and structural elucidation of "this compound," as well as for the separation and identification of impurities.

In an LC-MS analysis, the sample is first injected into a high-performance liquid chromatography (HPLC) system. The separation of "this compound" from other components in the mixture is typically achieved using a reversed-phase column (e.g., C18) with a gradient elution of a mobile phase consisting of an aqueous component (often with a formic acid or ammonium acetate additive to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol.

Following separation by LC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique for sulfonamides, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺. nih.gov The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing precise molecular weight information. For "this compound" (C₈H₁₁BrN₂O₂S), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be approximately 279.98 g/mol , taking into account the isotopic distribution of bromine.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented to produce a characteristic pattern of product ions, which can be used to confirm the structure of the molecule.

Table 2: Representative LC-MS Data for this compound

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Retention Time | ~ 5.2 minutes |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Observed [M+H]⁺ (m/z) | 279.98 (major isotope peak) |

| Observed [M+H+2]⁺ (m/z) | 281.98 (due to ⁸¹Br isotope) |

| Major Fragmentation Ions (MS/MS) | Consistent with the loss of SO₂, the propyl group, and cleavage of the pyridine ring. |

Computational and Theoretical Investigations of 5 Bromo N Propylpyridine 3 Sulfonamide

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to compute the properties of molecules. For a molecule such as 5-Bromo-n-propylpyridine-3-sulfonamide, these studies can elucidate its fundamental behavior, including its stability, electronic properties, and the regions of the molecule most likely to engage in chemical reactions.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including atoms and molecules. researchgate.net It is widely applied to determine the optimized molecular geometry—the most stable arrangement of atoms in three-dimensional space—by finding the lowest energy conformation. mdpi.com For this compound, DFT calculations would provide precise details on bond lengths, bond angles, and dihedral angles. This information is foundational, as the molecule's geometry dictates its physical and chemical properties. Furthermore, DFT elucidates the electronic structure by mapping the electron density, which is essential for understanding molecular reactivity. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A functional is a mathematical approximation that describes the exchange and correlation energy of the electrons, while a basis set is a set of mathematical functions used to build the molecular orbitals.

The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is one of the most widely used and well-validated functionals. mdpi.com It often provides a good balance between computational cost and accuracy for organic molecules. mdpi.comnih.gov

Basis sets, such as Pople's 6-31G* or 6-311++G(d,p), are commonly paired with the B3LYP functional. nih.gov

6-31G* : This is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms, allowing for more flexibility in describing the shape of electron orbitals, which is important for accurately modeling bonding.

6-311++G(d,p) : This is a more extensive basis set. It is triple-split valence, meaning it uses more functions to describe each electron. The "++" indicates the addition of diffuse functions on both heavy and hydrogen atoms, which are important for describing systems with lone pairs or anions. The "(d,p)" indicates the addition of polarization functions to both heavy atoms (d) and hydrogen atoms (p). mdpi.comnih.gov This level of theory is often used to obtain highly accurate geometric and electronic properties. researchgate.net

The choice between these depends on the desired accuracy and the available computational resources. For molecules containing elements like bromine and sulfur, the inclusion of polarization and diffuse functions is generally recommended for reliable results. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. orientjchem.orgnih.gov

HOMO (Highest Occupied Molecular Orbital) : This orbital represents the outermost electrons of the molecule. Its energy level (EHOMO) is related to the molecule's ability to donate electrons; a higher EHOMO value suggests a better electron donor. orientjchem.org

LUMO (Lowest Unoccupied Molecular Orbital) : This is the lowest energy orbital that is empty of electrons. Its energy level (ELUMO) is related to the molecule's ability to accept electrons; a lower ELUMO value indicates a better electron acceptor. orientjchem.org

The spatial distribution of the HOMO and LUMO across the this compound structure would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, in related sulfonamides and pyridine (B92270) derivatives, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. researchgate.netresearchgate.net

Energy Gap (ΔE) : Calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO – EHOMO). A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. orientjchem.org Conversely, a small energy gap suggests the molecule is more reactive.

Global Hardness (η) : Defined as η = (ELUMO – EHOMO) / 2. It measures the resistance of a molecule to change its electron distribution. Hard molecules have a large energy gap and are less reactive. dergipark.org.tr

Global Softness (S) : The reciprocal of global hardness (S = 1 / η). Soft molecules have a small energy gap and are more reactive. dergipark.org.tr

Electronegativity (χ) : Calculated as χ = -(EHOMO + ELUMO) / 2. It describes the ability of the molecule to attract electrons.

Chemical Potential (μ) : The negative of electronegativity (μ = -χ). It describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω) : Calculated as ω = μ² / (2η). This index measures the propensity of a species to accept electrons.

The table below illustrates how these computed parameters would typically be presented for this compound following a DFT calculation.

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / η | Measures the ease of change in electron distribution; reciprocal of hardness. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the global electrophilic nature of the molecule. |

A significant application of quantum chemical calculations is the prediction of spectroscopic data. nih.gov DFT methods can accurately compute vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov

For this compound, theoretical vibrational spectra could be calculated to assign the specific molecular motions (stretching, bending) corresponding to each peak in an experimentally measured spectrum. mdpi.com Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.

Comparing these predicted spectroscopic parameters with experimental results serves as a critical validation of the chosen computational model (functional and basis set). researchgate.netnih.gov A strong correlation between theoretical and experimental data confirms that the calculated molecular structure and electronic properties are accurate representations of the real molecule. mdpi.com

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Molecular Modeling and Simulation

The insights gained from quantum chemical studies on a single molecule like this compound serve as a foundation for higher-level molecular modeling and simulation. These techniques are used to study the molecule's behavior in more complex environments, such as in solution or interacting with biological macromolecules.

For instance, molecular docking is a common simulation technique used to predict how a molecule might bind to the active site of a protein or enzyme. nih.govresearchgate.net The optimized geometry and calculated atomic charges of this compound from DFT would be used to "dock" it into a target protein structure. The simulation scores the binding affinity and identifies key interactions (like hydrogen bonds or hydrophobic contacts), providing hypotheses about its potential biological activity. This approach is frequently used in the study of sulfonamide derivatives to explore their potential as enzyme inhibitors. nih.govresearchgate.net

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Currently, there are no published studies detailing the specific binding modes and conformations of this compound within the active sites of any biological targets. Such an investigation would be valuable in identifying potential therapeutic applications for this compound.

The calculation of binding energies and affinities provides a quantitative measure of the strength of the interaction between a ligand and its target. Without specific molecular docking studies, these values for this compound have not been determined.

Studies of Intermolecular Interactions in Crystal Structures

The analysis of crystal structures provides invaluable information about the three-dimensional arrangement of molecules and the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces. These interactions are crucial for understanding the physical and chemical properties of a compound. At present, the crystal structure of this compound has not been reported in publicly accessible databases.

Computational Prediction of Reaction Regioselectivity

Computational chemistry can be a powerful tool for predicting the regioselectivity of chemical reactions, which is the preference for bond-making or breaking in one direction over all other possible directions.

Steric parameters, such as the Verloop steric parameter B1, are used to quantify the spatial dimensions of substituents and their influence on reaction outcomes. There are no available studies that apply these parameters to predict the regioselectivity of reactions involving this compound.

The Kamlet-Taft equation is a linear free-energy relationship used to correlate solvent-dependent properties with solvatochromic parameters, providing insight into the role of the solvent in a chemical process. No studies have been published that utilize the Kamlet-Taft equation to investigate solvent effects on reactions or properties of this compound.

In Silico Molecular Property Prediction (Methodology Focus)

The computational evaluation of drug candidates in the early stages of discovery provides critical insights into their potential behavior in biological systems, thereby streamlining the development process. audreyli.com For this compound, in silico tools are instrumental in predicting its molecular properties and pharmacokinetic profile. These theoretical investigations rely on sophisticated algorithms and models to forecast the compound's behavior without the need for initial, resource-intensive laboratory experiments. nih.gov The focus of this section is on the methodologies employed for these predictions, specifically concerning its pharmacokinetic (ADMET) profile and lipophilicity (Log P).

Theoretical Log P Calculations for Lipophilicity Assessment

Substructure-Based Methods: These are the most common and computationally efficient methods. researchgate.net They operate on the principle that the Log P of a molecule is the sum of the contributions of its individual atoms or chemical fragments. researchgate.net

Atom-based methods (e.g., ALogP): The molecule is broken down into its constituent atoms. Each atom type is assigned a specific lipophilicity contribution based on its element and local environment. The Log P is calculated by summing these individual atomic values. nih.gov

Fragment-based methods (e.g., cLogP): This approach dissects the molecule into larger, predefined chemical fragments (e.g., a phenyl group, a sulfonamide group). Each fragment has an empirically derived value for its contribution to lipophilicity. The final Log P is calculated by summing these fragmental values and applying correction factors for interactions between fragments. nih.gov

To calculate the Log P of this compound using these methods, the software would first identify all the constituent atoms or fragments (e.g., the pyridine ring, the bromine atom, the n-propyl group, the sulfonamide linker) and sum their respective pre-assigned lipophilicity values.

Whole-Molecule Approaches: These methods consider the properties of the entire molecule rather than dissecting it into parts. They often rely on calculating molecular descriptors that are then used in a regression equation to predict Log P.

Property-based methods: These techniques use calculated molecular properties, such as molecular surface area, polarizability, and partial atomic charges, to estimate lipophilicity. acs.org For example, a model might correlate a higher polar surface area with lower lipophilicity.

Quantum Chemical Methods: These are the most computationally intensive but theoretically rigorous methods. nih.gov They involve calculating the solvation free energy of the molecule in both n-octanol and water. The difference between these two energy values is directly proportional to the Log P. nih.gov This requires high-level calculations to model the electronic structure of the solute and its interaction with the solvent continuum. nih.gov

The choice of method depends on the required balance between accuracy and computational speed, with fragment-based methods offering rapid estimation and quantum chemical methods providing higher fidelity at a greater computational cost. nih.gov

Table 2: Illustrative Theoretical Log P Calculation Methods for this compound This table lists common computational methods for Log P prediction and is for illustrative purposes only.

| Method Class | Specific Method | Methodological Principle |

|---|---|---|

| Substructure-Based | ALogP | Summation of individual atom contributions |

| cLogP | Summation of fragment contributions with correction factors | |

| KlogP | Group contribution model with steric hindrance modulation | |

| Whole-Molecule | MLogP | Topology-based method using graph theory descriptors |

| XLogP | Atom-based method with correction factors | |

| MM-PBSA | Solvation free energy calculation using molecular mechanics |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Structural Modifications for SAR Elucidation

To understand the SAR of pyridine (B92270) sulfonamides, researchers systematically alter different parts of the molecule and observe the resulting effects on biological activity. This includes modifying substituents on both the pyridine ring and the sulfonamide nitrogen.

The pyridine ring is a key scaffold for molecular design, and its substitution pattern plays a critical role in determining activity and selectivity. Studies on a series of 4-substituted pyridine-3-sulfonamides, which are structurally related to the 5-bromo analogue, have demonstrated the importance of the substituent's position and nature. For instance, in the context of carbonic anhydrase (CA) inhibition, the introduction of various "tails" at the 4-position, adjacent to the sulfonamide group, allows for selective interactions with either the hydrophilic or lipophilic halves of the enzyme's active site. mdpi.comnih.gov

The electron-withdrawing nature of the pyridine ring itself enhances the acidity of the sulfonamide moiety compared to its benzenesulfonamide (B165840) counterparts, which can be a crucial factor for binding to metalloenzymes. mdpi.com Furthermore, research into polyhalogenated pyridines shows that the presence and position of electron-donating or withdrawing groups strongly impact the molecule's geometry and electronic structure, which in turn affects intermolecular interactions. rsc.org The introduction of a bulky sulfonamide group at the 5-position of a pyridine ring has been shown to only slightly alter bond distances, a result of compensating sigma and pi electronic effects. nih.gov

A review of pyridine derivatives has indicated that while groups like -OMe, -OH, and -NH2 can enhance antiproliferative activity, the presence of halogen atoms or other bulky groups can sometimes lead to lower activity, highlighting the delicate balance of steric and electronic properties.

The following table illustrates how modifications to the pyridine ring in a series of 4-substituted pyridine-3-sulfonamides affect their inhibitory activity against different human carbonic anhydrase (hCA) isoforms.

| Compound | R-Group at Position 4 | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity (hCA II / hCA IX) |

|---|---|---|---|---|---|

| 1 | -N(CH₃)₂ | 271 | 145 | 91 | 1.87 |

| 2 | -NHCH₂CH₂OH | 150 | 137 | 110 | 1.09 |

| 3 | 4-phenyl-1,2,3-triazol-1-yl | >1000 | 810 | 560 | - |

| 4 | 4-(4-methoxyphenyl)-1,2,3-triazol-1-yl | 980 | 165 | 120 | 5.94 |

Data derived from studies on 4-substituted pyridine-3-sulfonamides as carbonic anhydrase inhibitors. mdpi.comnih.gov

The substituent attached to the sulfonamide nitrogen atom (the N-substituent) is pivotal in defining the molecule's interaction with its biological target. The n-propyl group in 5-Bromo-n-propylpyridine-3-sulfonamide contributes to the compound's lipophilicity and can engage in hydrophobic interactions within a receptor's binding pocket.

Studies have shown that varying the length and nature of the N-alkyl chain directly impacts biological activity. For example, theoretical studies on alkylamino-substituted sulfonamides highlight that the length of the alkyl chain is a crucial parameter influencing the molecule's properties, including its basicity and hydrophobicity. acs.org In some series of aliphatic sulfonamides, antibacterial activity was found to decrease as the length of the carbon chain increases.

Research on benzenesulfonamide inhibitors of carbonic anhydrase demonstrated that increasing the length of an N-alkyl chain enhances binding affinity. This is attributed to more favorable hydrophobic interactions with the protein. nih.gov Both alkyl and fluoroalkyl chains were found to contribute favorably to the enthalpy and entropy of binding, suggesting that the hydrophobic effect is a primary driver of this interaction. nih.gov

Correlation of Structural Features with Molecular Interaction Profiles

The biological activity of a compound is a direct consequence of its interactions with a target receptor. The specific structural features of pyridine sulfonamides, such as the arrangement of atoms and functional groups, dictate the types and strengths of these molecular interactions.

Both steric bulk and electronic properties of the substituents are critical determinants of binding affinity. An electron-withdrawing sulfonamide group attached to a pyridine ring creates a dual electronic effect: it weakens the sigma-donating character of the pyridine nitrogen but enhances the pi-accepting properties of the ring system. nih.gov This modulation of the electronic landscape can fine-tune the interactions with a target protein.

In a series of pyrazolo[4,3-c]pyridine sulfonamides, the nature of the linker between the pyridine core and the sulfonamide moiety was found to be a key factor for inhibitory activity. A flexible N-methylpropionamide linker was favorable for activity against one enzyme isoform, while a direct connection between the rings was less effective, demonstrating the importance of proper orientation and the avoidance of steric hindrance. mdpi.com

Non-covalent interactions, particularly hydrogen bonds and hydrophobic interactions, are the primary forces governing the binding of pyridine sulfonamides to their biological targets.

Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (the N-H) and acceptor (the sulfonyl oxygens). nih.gov Docking studies of sulfonamide methoxypyridine derivatives have revealed specific hydrogen bonding networks. For example, the oxygen atoms of the sulfonyl group can form hydrogen bonds with lysine (B10760008) residues, while the pyridine ring nitrogen can interact with aspartate and tyrosine residues via a water molecule. mdpi.com The sulfonamide N-H can also form a crucial hydrogen bond with an aspartate residue. mdpi.com These interactions are critical for anchoring the ligand within the active site.

Hydrophobic Interactions: The bromo-substituted pyridine ring and the n-propyl group are hydrophobic moieties that can engage with nonpolar regions of a binding site. Thermodynamic and structural analyses of sulfonamide binding to carbonic anhydrase have confirmed that the hydrophobic effect is a dominant and enthalpically driven contributor to binding affinity. nih.govnih.govresearchgate.net This is often due to the release of high-energy water molecules from the nonpolar surfaces of both the ligand and the protein's binding pocket upon association. nih.gov Studies comparing alkyl and fluoroalkyl chains found that both types of hydrophobic groups interact favorably with a "hydrophobic wall" in the enzyme's active site. nih.gov

Rational Design Principles for Pyridine Sulfonamide Derivatives

Based on extensive SAR studies, several rational design principles have been established for this class of compounds. A key strategy, often termed the "tail approach," involves modifying a peripheral part of the molecule to achieve desired properties without altering the core binding motif (the "warhead").

For pyridine sulfonamides targeting enzymes like carbonic anhydrase, the sulfonamide group acts as the warhead, coordinating to the zinc ion in the active site. The substituted pyridine ring serves as the scaffold, and the substituents on this ring act as the "tail." By systematically varying this tail, it is possible to:

Enhance Potency: By introducing groups that form additional favorable interactions (hydrogen bonds, hydrophobic contacts) with the target.

Improve Selectivity: By designing tails that exploit structural differences between the active sites of related enzymes. For instance, a specific substituent may fit into a sub-pocket present in one isoform but not another, leading to selective inhibition. mdpi.comnih.gov

Modulate Physicochemical Properties: By adding polar or ionizable groups to the tail to improve properties like water solubility.

This approach allows for the fine-tuning of a lead compound's activity and selectivity, transforming a moderately active molecule into a highly potent and specific inhibitor. The understanding of steric, electronic, and intermolecular forces provides a robust framework for the future design of novel pyridine sulfonamide derivatives.

Lead Optimization Strategies based on SAR Insights

In the absence of specific research on this compound, a hypothetical lead optimization strategy can be proposed based on established practices in medicinal chemistry for analogous sulfonamide compounds. The primary goal of lead optimization is to enhance the desired properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects.

A typical investigation would involve modifying the three main components of the this compound structure: the pyridine ring, the sulfonamide linker, and the N-propyl group.

Table 1: Hypothetical Modifications for SAR Studies of this compound

| Molecular Component | Position of Modification | Type of Modification | Rationale |

| Pyridine Ring | 5-Bromo | Substitution with other halogens (Cl, F), small alkyl groups, or hydrogen. | To probe the role of the bromine atom in target binding and its effect on electronic properties. |

| Sulfonamide Linker | - | Replacement with an amide or other bioisosteres. | To evaluate the importance of the sulfonamide group for activity and to alter physicochemical properties. |

| N-propyl Group | - | Variation of the alkyl chain length (e.g., ethyl, butyl), introduction of branching, or replacement with cyclic or aromatic groups. | To explore the steric and hydrophobic requirements of the binding pocket. |

These systematic modifications would generate a series of analogs, which would then be evaluated in biological assays to establish a structure-activity relationship. The insights gained from these studies would guide further design iterations to identify a candidate with an optimal balance of properties.

Design of Compound Libraries for Chemical Space Exploration

To comprehensively explore the chemical space around this compound, a focused compound library would be designed. This library would systematically introduce diversity at key positions of the molecular scaffold. The design of such a library is often guided by computational modeling and an understanding of the target's structure, if known.

The synthetic approach to building this library would likely involve a convergent strategy, where different building blocks corresponding to the pyridine core, the sulfonyl chloride, and various amines are combined. For instance, 5-bromopyridine-3-sulfonyl chloride could be reacted with a diverse set of primary and secondary amines to generate a library of N-substituted analogs. Similarly, variations on the pyridine ring could be introduced before the sulfonylation step.

Table 2: Representative Building Blocks for a this compound Focused Library

| Pyridine Core | Amine Building Block |

| 5-chloropyridine-3-sulfonyl chloride | Cyclopropylamine |

| 5-methylpyridine-3-sulfonyl chloride | Isobutylamine |

| Pyridine-3-sulfonyl chloride | Aniline |

| 5-bromopyridine-3-sulfonyl chloride | Morpholine |

By systematically combining these and other building blocks, a library of compounds is generated. The screening of this library provides a broader understanding of the SAR and can lead to the identification of novel compounds with improved activity or different pharmacological profiles. This exploration of the chemical space is a critical step in the early stages of drug discovery.

Reactivity and Chemical Transformations of 5 Bromo N Propylpyridine 3 Sulfonamide

Reactions at the Bromine Center

The bromine atom at the 5-position of the pyridine (B92270) ring is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic substitution.

Cross-Coupling Reactions (e.g., Carbon-Carbon, Carbon-Nitrogen, Carbon-Oxygen Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. While specific studies on 5-Bromo-n-propylpyridine-3-sulfonamide are not extensively documented, the reactivity of similar 5-bromopyridine derivatives provides a strong indication of its potential transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the bromopyridine with an organoboron reagent, typically an aryl or vinyl boronic acid or ester. This is a widely used method for the synthesis of biaryl compounds. For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been shown to proceed in moderate to good yields. nih.gov It is anticipated that this compound would undergo similar transformations.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of 5-Bromopyridine Derivatives

| 5-Bromopyridine Derivative | Coupling Partner | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|

| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | Moderate-Good |

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the bromopyridine with an alkene to form a new carbon-carbon bond, typically yielding a substituted pyridine with a vinyl group. This reaction is a valuable method for the synthesis of styrenylpyridines and related compounds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the bromopyridine and an amine. This is a crucial transformation for the synthesis of N-aryl and N-heteroaryl derivatives. The scope of the Buchwald-Hartwig amination is broad, accommodating a wide range of amines. mdpi.comnih.gov

Nucleophilic Displacement of Bromine

Direct nucleophilic displacement of the bromine atom on the pyridine ring is generally challenging due to the electron-rich nature of the aromatic system. However, under forcing conditions or with highly activated substrates, this transformation can occur. Nucleophilic aromatic substitution (SNAr) reactions on pyridine rings are facilitated by the presence of strong electron-withdrawing groups. nih.govnih.gov In the case of this compound, the combined electron-withdrawing effect of the sulfonamide group and the pyridine nitrogen may render the bromine susceptible to displacement by strong nucleophiles.

Transformations at the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) is a key functional group that can undergo various transformations, including derivatization at the nitrogen atom and participation in coordination chemistry.

Derivatization via N-Alkylation and Acylation

The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base, allowing for subsequent N-alkylation or N-acylation. This provides a straightforward method for introducing a wide variety of substituents at this position, thereby modifying the compound's physical and biological properties.

N-Alkylation: The reaction of the sulfonamide with an alkyl halide in the presence of a base leads to the formation of an N-alkylated sulfonamide. For example, the N-alkylation of pyrazole (B372694) and pyridine-linked sulfonamides has been reported as a method for drug development. researchgate.net

N-Acylation: Similarly, the sulfonamide can be acylated using an acyl chloride or anhydride (B1165640) in the presence of a base to yield an N-acylsulfonamide.

Coordination Chemistry: Formation of Metal Complexes with Sulfonamide Ligands

The sulfonamide group, along with the pyridine nitrogen, can act as a ligand to coordinate with various metal ions, forming metal complexes. The nitrogen and oxygen atoms of the sulfonamide moiety can participate in chelation, leading to the formation of stable complexes. The study of such complexes is an active area of research due to their potential applications in catalysis and medicinal chemistry. Sulfonamide-derived ligands have been shown to form complexes with a variety of transition metals. researchgate.net

Pyridine Ring Reactivity

The pyridine ring itself can undergo chemical transformations, although its reactivity is significantly influenced by the existing substituents. The electron-deficient nature of the pyridine ring, further enhanced by the bromo and sulfonamide groups, makes it generally resistant to electrophilic aromatic substitution. Conversely, it is more susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom. However, the existing substitution pattern at the 3 and 5 positions of this compound directs further reactivity. Any further substitution on the ring would be sterically and electronically controlled by the present groups.

Electrophilic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. However, the pyridine ring is significantly less reactive towards electrophiles compared to benzene (B151609). wikipedia.org The nitrogen atom's electronegativity reduces the electron density of the ring, deactivating it towards attack by electrophiles. nih.gov This deactivation is intensified in this compound due to the additional electron-withdrawing nature of both the bromine atom and the sulfonamide group.

Furthermore, the conditions often required for electrophilic aromatic substitution, such as the presence of strong acids, can lead to the protonation of the pyridine nitrogen. This creates a pyridinium (B92312) species, which is even more strongly deactivated towards electrophilic attack. wikipedia.org

Should an electrophilic substitution reaction be forced to occur, the substitution would be directed to the positions meta to the nitrogen atom, which are the C-3 and C-5 positions. In this specific molecule, both of these positions are already substituted. The inherent deactivation of the pyridine ring, compounded by the presence of two electron-withdrawing groups, makes further electrophilic substitution on the pyridine ring of this compound exceptionally challenging and unlikely to proceed under standard conditions.

Table 1: Factors Affecting Electrophilic Substitution on the Pyridine Ring of this compound

| Factor | Effect on Reactivity | Rationale |

| Pyridine Nitrogen | Strong Deactivation | The electronegative nitrogen atom withdraws electron density from the ring. |

| Bromo Group | Deactivation | Inductive electron withdrawal outweighs weak resonance donation. |

| Sulfonamide Group | Strong Deactivation | Strong inductive and resonance electron withdrawal. |

| Reaction Conditions | Further Deactivation | Acidic catalysts can protonate the pyridine nitrogen, increasing deactivation. |

Functionalization through Ring-Opening and Re-cyclization Strategies

An alternative approach to modifying the core structure of substituted pyridines involves ring-opening and subsequent re-cyclization. These strategies can lead to the formation of different heterocyclic or carbocyclic systems that might be difficult to access through conventional substitution reactions.

One such strategy involves the conversion of a para-substituted pyridine into a meta-substituted aniline. acs.orgacs.org This process typically begins with the N-arylation of the pyridine to form a pyridinium salt, which then undergoes nucleophilic attack to open the ring, forming a streptocyanine intermediate. A subsequent (5+1) ring-closing reaction can then form a benzene ring. acs.org While this has been demonstrated for para-substituted pyridines, its applicability to this compound, which is meta-substituted, would require significant adaptation of the methodology.

Another conceptual approach is the Zincke reaction, where pyridinium salts react with amines to open the ring, forming Zincke aldehydes. These intermediates can then be used in various cyclization reactions to build new heterocyclic structures. The initial step, the formation of the pyridinium salt, would be the key entry point for applying this chemistry to this compound.

While no specific examples of ring-opening and re-cyclization of this compound have been reported, these methodologies represent potential, albeit complex, pathways for its derivatization.

Chemoselectivity in Multi-Functionalized Bromopyridine Sulfonamides

The presence of multiple reactive sites in this compound—namely the C-Br bond, the S-N bond, and the N-H bond of the sulfonamide—raises the question of chemoselectivity in its reactions. The ability to selectively functionalize one site without affecting the others is crucial for its use as a synthetic building block.

A key aspect of chemoselectivity in similar systems has been demonstrated in palladium-catalyzed cross-coupling reactions. For instance, in a study on a polysubstituted pyridine containing bromide, chloride, and fluorosulfate (B1228806) leaving groups, a clear order of reactivity was established for Suzuki coupling: Br > -OSO₂F > -Cl. nih.gov This high degree of chemoselectivity allows for the stepwise functionalization of the different positions on the pyridine ring.

Applying this principle to this compound, one can predict that the C-Br bond would be the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination. This would allow for the introduction of a wide variety of substituents at the 5-position of the pyridine ring while leaving the sulfonamide group intact.

The sulfonamide N-H bond also presents a reactive site. It can be deprotonated with a suitable base to form an anion, which can then act as a nucleophile. For example, it could be alkylated or acylated. The relative reactivity of the C-Br bond and the N-H bond would depend on the specific reaction conditions (e.g., catalyst, base, solvent). Under palladium-catalyzed conditions, the C-Br bond is expected to be more reactive. In contrast, in the presence of a strong base and an electrophile without a palladium catalyst, reaction at the sulfonamide nitrogen might be favored.

Table 2: Potential Chemoselective Reactions of this compound

| Reagents and Conditions | Potential Reactive Site | Expected Transformation |

| Arylboronic acid, Pd catalyst, base | C-Br bond | Suzuki cross-coupling to form a 5-arylpyridine derivative. |

| Amine, Pd catalyst, base | C-Br bond | Buchwald-Hartwig amination to form a 5-aminopyridine derivative. |

| Strong base (e.g., NaH), alkyl halide | N-H of sulfonamide | N-alkylation of the sulfonamide. |

This predictable chemoselectivity makes this compound a potentially versatile building block in medicinal and materials chemistry, allowing for the selective elaboration of the molecule at different positions to generate diverse libraries of compounds.

Future Perspectives in Pyridine Sulfonamide Research

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of sulfonamides often involves the use of harsh reagents and solvents, leading to environmental concerns. The future of pyridine (B92270) sulfonamide synthesis, including that of 5-Bromo-n-propylpyridine-3-sulfonamide, lies in the development of green and sustainable methodologies. Recent advancements have focused on replacing hazardous reagents and minimizing waste.

One promising approach is the utilization of water as a solvent, which is both environmentally benign and cost-effective. Studies have demonstrated successful sulfonamide synthesis in aqueous media, often with the added benefit of simplified product isolation through filtration. Furthermore, the development of catalytic systems for the synthesis of sulfonamides is a key area of research. These catalysts can enable reactions to proceed under milder conditions and with greater efficiency, reducing energy consumption and by-product formation. The exploration of flow chemistry for the continuous production of pyridine sulfonamides also presents an opportunity to improve safety and scalability.

| Synthetic Approach | Key Advantages |

| Aqueous Media Synthesis | Environmentally friendly, cost-effective, simplified workup |

| Catalytic Methods | Milder reaction conditions, increased efficiency, reduced waste |

| Flow Chemistry | Improved safety, scalability, and process control |

Integration of Advanced Computational Chemistry with Experimental Synthesis

The synergy between computational chemistry and experimental synthesis is poised to revolutionize the design and discovery of new pyridine sulfonamides. In silico tools can predict the physicochemical properties, biological activity, and potential toxicity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

Molecular docking studies, for instance, can elucidate the binding interactions of this compound and its analogs with specific biological targets. nih.govtandfonline.comtandfonline.comnih.govmdpi.com This information is invaluable for structure-based drug design, enabling the rational modification of the molecule to enhance its affinity and selectivity. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can further refine the design process by establishing mathematical relationships between the chemical structure and biological activity or physical properties. researchgate.netnih.govmedwinpublishers.comresearchgate.netafantitis.comnih.gov These computational approaches can significantly reduce the time and resources required for the development of new drugs.

Exploration of Supramolecular Assemblies Involving Pyridine Sulfonamides

The ability of pyridine sulfonamides to form well-defined supramolecular assemblies through non-covalent interactions, such as hydrogen bonding, is a fascinating area of research with potential applications in materials science and drug delivery. The sulfonamide group is a potent hydrogen bond donor and acceptor, while the pyridine ring can also participate in various intermolecular interactions. lookchem.comnih.govresearchgate.netresearchgate.net

The crystal engineering of pyridine sulfonamides allows for the construction of intricate architectures, including chains, sheets, and three-dimensional networks. lookchem.com Understanding and controlling these self-assembly processes could lead to the development of novel materials with tailored properties. For instance, co-crystals of this compound with other molecules could be designed to improve its solubility, stability, or bioavailability. The bromine atom in the structure also introduces the possibility of halogen bonding, a directional non-covalent interaction that can be exploited in the design of supramolecular structures. nih.govacs.orgdatapdf.comnih.govju.edu.jo

Contribution to the Design of Chemically Diverse Compound Libraries

The pyridine sulfonamide scaffold is an excellent starting point for the construction of chemically diverse compound libraries for high-throughput screening. The modular nature of its synthesis allows for the facile introduction of a wide variety of substituents at multiple positions on the pyridine ring and the sulfonamide nitrogen.

The generation of a library of compounds based on the this compound core, with variations in the alkyl chain, and substitutions on the pyridine ring, could lead to the discovery of new biological activities. These libraries can be screened against a panel of biological targets to identify novel hits for drug discovery programs. The insights gained from screening these libraries can also provide valuable structure-activity relationship data, further guiding the optimization of lead compounds.

Exploration of Novel Molecular Interactions and Binding Mechanisms

A deeper understanding of the molecular interactions and binding mechanisms of pyridine sulfonamides is crucial for the rational design of more effective and selective drugs. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide detailed atomic-level information about how these compounds bind to their target proteins. nih.govacs.org

Investigating the role of the bromine atom in this compound in target binding is of particular interest. Halogen bonds, once overlooked, are now recognized as important interactions in protein-ligand binding. The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms in the binding site of a protein. nih.govacs.orgdatapdf.comnih.govju.edu.jo Furthermore, the sulfonamide group itself can engage in a variety of interactions, including hydrogen bonds and coordination with metal ions in metalloenzymes. nih.govnih.govresearchgate.netnih.govacs.org A thorough characterization of these interactions will be instrumental in the development of next-generation pyridine sulfonamide-based therapeutics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Bromo-n-propylpyridine-3-sulfonamide?

- Methodological Answer : The compound can be synthesized via sulfonylation of a pyridine-derived amine. A common approach involves coupling 5-bromo-3-aminopyridine with n-propylsulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Purification typically employs column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product . For regioselective bromination, intermediates like 5-Bromo-2-methoxy-3-methylpyridine (CAS 760207-87-2) may serve as precursors, with methoxy groups acting as directing agents .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity. For example, pyridine ring protons typically resonate between δ 7.5–8.5 ppm, while sulfonamide protons appear as broad singlets .

- X-ray Crystallography : To resolve stereochemistry and confirm crystal packing, as demonstrated in studies of enantiomeric sulfonamides .

- HPLC-PDA : High-performance liquid chromatography with photodiode array detection (≥97% purity threshold) to assess impurities, particularly for brominated byproducts .

Advanced Research Questions

Q. How can chiral resolution of this compound enantiomers be achieved?

- Methodological Answer : Chiral resolution requires enantioselective synthesis or post-synthetic separation. For example:

- Chiral Chromatography : Use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (90:10) to separate enantiomers based on π-π interactions .

- Diastereomeric Salt Formation : React the racemic mixture with a chiral resolving agent (e.g., (S)-(-)-α-methylbenzylamine) to form diastereomers with distinct solubility profiles, enabling crystallization-based separation .

Q. How should researchers address contradictions in reported melting points or purity data for brominated pyridine derivatives?

- Methodological Answer : Discrepancies often arise from differences in analytical protocols:

- Purity Metrics : Compare methods such as GC (gas chromatography) versus HLC (high-performance liquid chromatography). For instance, GC may underestimate purity due to thermal decomposition of brominated compounds, whereas HLC provides more reliable quantification .

- Melting Point Variability : Assess crystallization solvents (e.g., ethanol vs. acetonitrile) and heating rates during measurement. For example, 5-Bromo-2-methoxypyridine exhibits a bp of 195°C, but impurities like residual solvents can depress observed values .

Q. What strategies optimize the stability of this compound under experimental conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the bromine substituent .

- Moisture Control : Use molecular sieves in storage containers, as sulfonamides are prone to hydrolysis in humid environments .

- Inert Atmosphere : Conduct reactions under nitrogen or argon to avoid oxidative side reactions, particularly during coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.